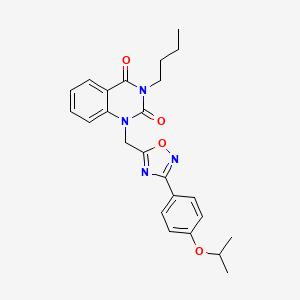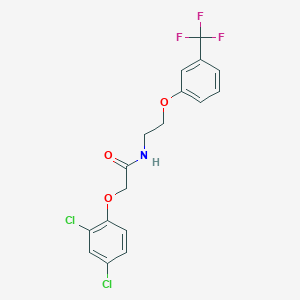
2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, oxygen, chlorine, and fluorine . It seems to be related to 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common herbicide .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, with the dichlorophenoxy and trifluoromethylphenoxy groups attached to the acetamide group . The presence of chlorine and fluorine atoms would likely result in the formation of polar covalent bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, under certain conditions, it might undergo reactions typical of other chlorinated or fluorinated organic compounds, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific structure and the presence of chlorine and fluorine atoms . For example, it might have a relatively low volatility and a specific melting point . Its solubility in water and other solvents would likely depend on the polarity of its molecular structure .Wissenschaftliche Forschungsanwendungen
Environmental and Agricultural Impacts
- Phenoxyherbicides and Cancer Risk : Research has indicated a potential link between exposure to phenoxyherbicides (which include compounds like 2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide) and an increased risk of soft tissue sarcoma, though the evidence is not conclusive and requires further study (Smith et al., 1984).
Medicinal Chemistry and Pharmacology
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Some derivatives of phenoxy acetamide, similar to the compound , have shown potential as anticancer, anti-inflammatory, and analgesic agents. Notably, certain derivatives exhibited significant activity against breast cancer and neuroblastoma cells (Rani et al., 2014).
Biochemical Research
- Dielectric Studies of H-bonded Complexes : The compound's related structures have been studied for their hydrogen bonding with phenols, which is important in understanding the molecular interactions and reactivity in various biological and chemical systems (Malathi et al., 2004).
- Insect Growth Regulation : Certain acetamide derivatives have been investigated for their potential as insect growth regulators, demonstrating effectiveness in controlling pest populations (Devi & Awasthi, 2022).
Chemical Synthesis and Characterization
- Novel Derivatives as Potential Pesticides : New derivatives of phenoxyacetamide have been characterized, with potential applications as pesticides (Olszewska et al., 2009).
- Synthesis of Phenoxy Amide Derivatives : Research has focused on the synthesis of new derivatives of the compound, examining the influence of solvents on the chlorination process, which is crucial for developing more effective and targeted chemical agents (Wang et al., 2011).
Environmental Degradation and Remediation
- Degradation of Chlorinated Phenoxy Acids : Studies have examined the degradation processes of similar compounds, which is vital for understanding their environmental impact and for developing methods to mitigate pollution (Mehralipour & Kermani, 2021).
Wirkmechanismus
Target of Action
It’s structurally related to 2,4-dichlorophenoxyacetic acid (2,4-d), which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
Based on its structural similarity to 2,4-d, it may interact with auxin receptors in plants, triggering a series of responses including rapid cell growth and eventually leading to the death of the plant .
Biochemical Pathways
As a potential synthetic auxin, it could affect various processes in plants, including cell elongation, apical dominance, and tissue differentiation .
Result of Action
If it acts like 2,4-d, it could cause uncontrolled, unsustainable growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO3/c18-12-4-5-15(14(19)9-12)26-10-16(24)23-6-7-25-13-3-1-2-11(8-13)17(20,21)22/h1-5,8-9H,6-7,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHNVXACUFGUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)


![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)
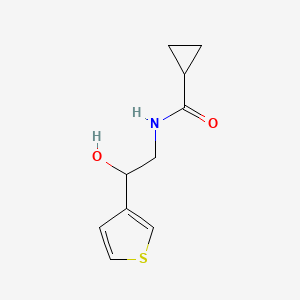
![4-(4-ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987987.png)
![1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one](/img/structure/B2987990.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987992.png)
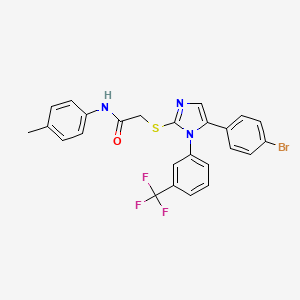
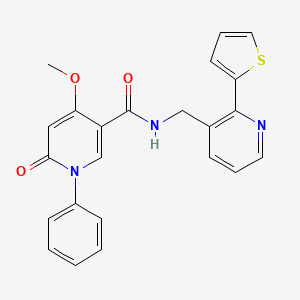
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987997.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)
